Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate
CAS No.: 944902-25-4
Cat. No.: VC4157948
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944902-25-4 |
|---|---|
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 |
| IUPAC Name | ethyl 5-(chloromethyl)pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-6(3-9)5-11-7/h4-5H,2-3H2,1H3 |
| Standard InChI Key | CTWLFGJZISULHA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC=C(C=N1)CCl |
Introduction
Structural and Chemical Identity
Molecular Architecture
Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The chloromethyl (-CH2Cl) substituent at position 5 introduces electrophilic reactivity, while the ethoxycarbonyl (-COOEt) group at position 2 enhances solubility in organic solvents. X-ray crystallography of analogous compounds, such as ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reveals a distorted boat conformation in the tetrahydropyrimidine ring, with dihedral angles between the pyrimidine and aryl groups ranging from 75° to 87° . These structural insights suggest that steric effects from the chloromethyl group may influence the compound’s reactivity and crystal packing.
Physicochemical Properties
Key physicochemical parameters of ethyl 5-(chloromethyl)pyrimidine-2-carboxylate are summarized below:
Synthetic Methodologies
Chlorination of Hydroxypyrimidine Precursors
The most efficient synthesis route involves the chlorination of ethyl 5-(hydroxymethyl)pyrimidine-2-carboxylate using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). A representative protocol achieves a 92% yield by reacting 30 g of the hydroxymethyl precursor with 168 mmol of SOCl₂ at 60°C for 3 hours, followed by crystallization in ice water . Alternative methods using POCl₃ in acetonitrile under reflux conditions for 6 hours yield 77%, albeit with longer reaction times . Comparative data for these routes are provided in Table 1.
Table 1: Optimization of Chlorination Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | Neat | 60 | 3 | 92 |
| POCl₃ | Acetonitrile | 110 | 6 | 77 |
| POCl₃ | Toluene | 100 | 4 | 51 |
The choice of solvent significantly impacts reactivity: non-polar toluene reduces byproduct formation but necessitates higher temperatures, while polar acetonitrile accelerates chlorination at the expense of yield .
Functional Group Transformations
The ethyl ester group undergoes hydrolysis under basic conditions to yield 5-(chloromethyl)pyrimidine-2-carboxylic acid. Treatment of 8.6 mmol of the ester with 2N NaOH in methanol at room temperature for 3 hours furnishes the carboxylic acid derivative in quantitative yield . This transformation is critical for further derivatization, as the free carboxylic acid can participate in amide coupling or metal-catalyzed cross-coupling reactions.
Reactivity and Derivative Synthesis
Nucleophilic Displacement of Chlorine
The chloromethyl group serves as a prime site for nucleophilic substitution. In a demonstrated reaction, 6.46 mmol of ethyl 5-(chloromethyl)pyrimidine-2-carboxylate reacts with 4.7 mmol of 3-methyl-4-methoxybenzylamine in dichloromethane at room temperature, yielding a 92% yield of the corresponding benzylamine derivative . Such reactions underscore the compound’s utility in generating libraries of pyrimidine-based analogs for biological screening.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling of the chloromethyl moiety remains underexplored but holds promise for introducing aryl or alkenyl groups. Analogous compounds, such as ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate (CAS 1044770-41-3), have been synthesized via Suzuki-Miyaura coupling, achieving melting points of 140–142°C . Applying similar methodologies to the chloromethyl derivative could enable access to structurally diverse pyrimidines.
Applications in Drug Discovery
Kinase Inhibition
Pyrimidine carboxylates are privileged scaffolds in kinase inhibitor design. For instance, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate derivatives exhibit submicromolar activity against cyclin-dependent kinases (CDKs) . While direct data on the title compound’s bioactivity are lacking, its structural similarity to known inhibitors suggests potential for structure-activity relationship (SAR) studies.
Antimicrobial Agents
Chloromethyl-substituted heterocycles often display antimicrobial properties. A tetrahydropyrimidine analog, ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has shown inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) . Functionalization of the chloromethyl group in the title compound could enhance such activity.
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